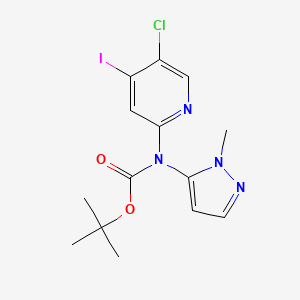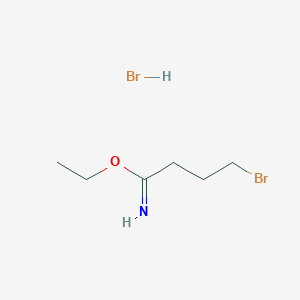![molecular formula C3H7Br3N4 B6295113 [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95% CAS No. 2388515-41-9](/img/structure/B6295113.png)
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a chemical compound with the molecular weight of 338.83 . The IUPAC name for this compound is (3-bromo-1H-1,2,4-triazol-5-yl)methanamine dihydrobromide .
Molecular Structure Analysis
The InChI code for [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is 1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用
3-Bromo-MADB has a wide range of scientific research applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. It is also used in the synthesis of organometallic compounds, such as palladium complexes and nickel complexes. In addition, 3-Bromo-MADB is used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction.
作用机制
The mechanism of action of 3-Bromo-MADB is not fully understood. However, it is thought to act as a proton transfer agent, allowing for the transfer of protons between molecules. This proton transfer is thought to be the driving force behind many of the reactions that involve 3-Bromo-MADB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-MADB have not been extensively studied. However, it is known to be a strong oxidizing agent, which means it can cause oxidative stress in cells. Additionally, 3-Bromo-MADB has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The advantages of using 3-Bromo-MADB in laboratory experiments include its high reactivity, low cost, and wide availability. Additionally, it is relatively easy to handle and store. However, there are some limitations to using 3-Bromo-MADB in laboratory experiments. It is a strong oxidizing agent, which means it can cause oxidative stress in cells. Additionally, it has an inhibitory effect on the enzyme acetylcholinesterase, which can interfere with certain experiments.
未来方向
The future directions for 3-Bromo-MADB are numerous. It could be used in the synthesis of novel heterocyclic and organometallic compounds. Additionally, it could be used as a catalyst in a variety of organic reactions, such as the Heck reaction and the Suzuki reaction. It could also be used in the development of new drugs, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
3-Bromo-MADB is synthesized through a two-step reaction process. The first step involves the reaction of 1-bromo-2-methyl-4-nitrobenzene with 1-amino-2-methyl-4-nitrobenzene in the presence of a base. This reaction yields 1-bromo-2-methyl-4-nitro-1H-1,2,4-triazole. The second step involves the reaction of 1-bromo-2-methyl-4-nitro-1H-1,2,4-triazole with sodium bromide in the presence of a base. This reaction yields 3-bromo-MADB.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Therefore, precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
Triazoles, the class of compounds to which it belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Cellular Effects
The specific cellular effects of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide are not well-studied. Related triazole compounds have been reported to interact with various cellular processes. For instance, some triazoles have been reported to be potent inhibitors of kinases , which play crucial roles in cell signaling pathways.
Molecular Mechanism
Related triazole compounds have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Related triazole compounds have been reported to interact with various enzymes and cofactors .
属性
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEWROGZKIBCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)

![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)


![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)


![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)


![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)